5-butyl-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the butyl and hydroxyphenyl groups via substitution reactions.
- Attachment of the methoxyphenyl group through etherification.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
5-BUTYL-3-(2-HYDROXYPHENYL)-4-PHENYL-1H-PYRAZOLE: Lacks the methoxyphenyl group.
3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H-PYRAZOLE: Lacks the butyl group.
Uniqueness
The unique combination of functional groups in 5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-butyl-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O3/c1-4-5-14-29-25(18-9-8-10-19(16-18)32-15-13-17(2)3)22-23(27-28-24(22)26(29)31)20-11-6-7-12-21(20)30/h6-12,16-17,25,30H,4-5,13-15H2,1-3H3,(H,27,28) |
InChI Key |
YCZVIVXSIWFFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCCC(C)C |
Origin of Product |
United States |
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